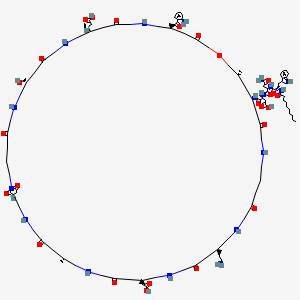![molecular formula C12H12N2O2 B569690 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one CAS No. 71444-83-2](/img/no-structure.png)
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one” is a compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of depressant drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring . They are prescribed to treat conditions such as anxiety disorders, insomnia, and seizures .
Synthesis Analysis
The synthesis of benzodiazepines has been a subject of extensive research . In one study, an unexpected transformation of 1,5-benzodiazepine derivatives under imidazo-annulation reaction conditions was observed . Another study described the continuous flow synthesis of six benzodiazepines from aminobenzophenones .Molecular Structure Analysis
The molecular structure of benzodiazepines includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions . The structure of benzodiazepines is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzodiazepines have been synthesized through various chemical reactions . For instance, in an attempt to synthesize new derivatives of imidazo [1,5- a ] [1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazepines vary depending on their specific structure . For instance, one benzodiazepine derivative was found to have a melting point of 124–125°C .Future Directions
New lines of research related to benzodiazepines are being explored . These not only include new therapeutic uses but also the adverse effects in short and long term . They are also analyzing the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .
properties
CAS RN |
71444-83-2 |
|---|---|
Product Name |
(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 |
IUPAC Name |
(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |
InChI Key |
CRSSNYCWXMOYOF-QMMMGPOBSA-N |
SMILES |
C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]isoxazole](/img/structure/B569608.png)


![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)



